
Palladium--yttrium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium–yttrium (1/1) is an intermetallic compound composed of equal parts palladium and yttrium. This compound is known for its unique properties, particularly in the field of catalysis and hydrogen storage. Palladium is a versatile transition metal widely used in various chemical reactions, while yttrium is a rare earth element known for its high melting point and ability to form stable compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Palladium–yttrium (1/1) can be synthesized using various methods, including:
Magnetron Sputtering: This technique involves depositing thin films of palladium and yttrium onto a substrate.
Industrial Production Methods
Industrial production of palladium–yttrium (1/1) often involves high-temperature processes and precise control of the stoichiometry to ensure the correct ratio of palladium to yttrium. Techniques such as arc melting and induction melting are commonly used to produce bulk quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Palladium–yttrium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium oxide and yttrium oxide.
Reduction: Palladium–yttrium (1/1) can be reduced back to its metallic form using hydrogen or other reducing agents.
Substitution: The compound can participate in substitution reactions, where one element is replaced by another in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, oxygen, and various organic compounds. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products
The major products formed from these reactions include palladium oxide, yttrium oxide, and various substituted compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Palladium–yttrium (1/1) has a wide range of scientific research applications, including:
Mecanismo De Acción
Comparación Con Compuestos Similares
Palladium–yttrium (1/1) can be compared to other similar compounds, such as:
Palladium–silver (1/1): Both compounds are used in catalysis, but palladium–yttrium (1/1) has a higher hydrogen absorption capacity.
Palladium–copper (1/1): Similar to palladium–yttrium (1/1), palladium–copper (1/1) is used in hydrogen storage, but it has different catalytic properties.
Yttrium–nickel (1/1): This compound is also used in hydrogen storage but has different structural and electronic properties compared to palladium–yttrium (1/1)
Propiedades
Número CAS |
37295-18-4 |
|---|---|
Fórmula molecular |
PdY |
Peso molecular |
195.33 g/mol |
Nombre IUPAC |
palladium;yttrium |
InChI |
InChI=1S/Pd.Y |
Clave InChI |
UBQALOXXVZQHGR-UHFFFAOYSA-N |
SMILES canónico |
[Y].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


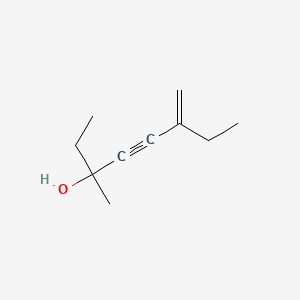

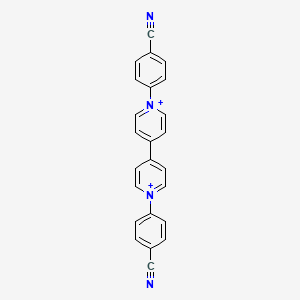
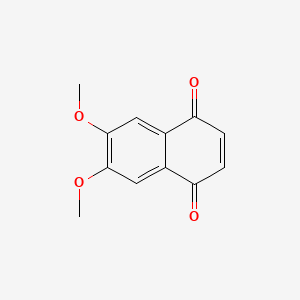
![3-Methyl-[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14672666.png)
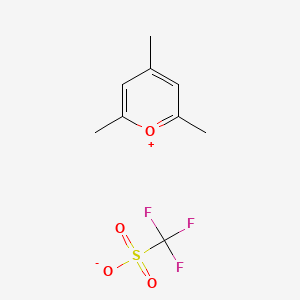
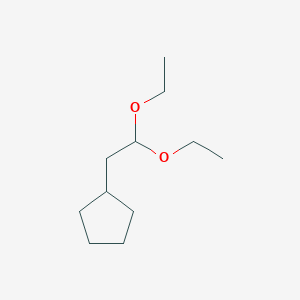
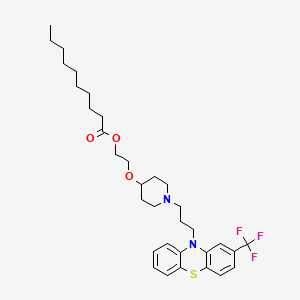
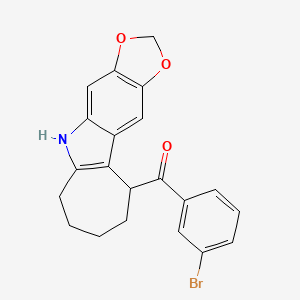

![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane](/img/structure/B14672699.png)
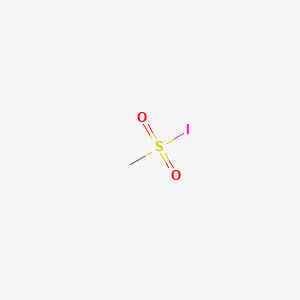
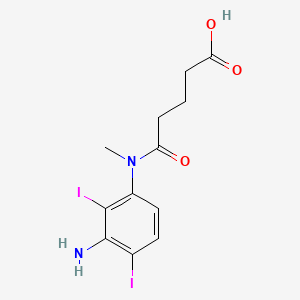
![(NE)-N-[(1Z)-1-hydrazinylidene-1-phenylpropan-2-ylidene]hydroxylamine](/img/structure/B14672714.png)
